2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Description

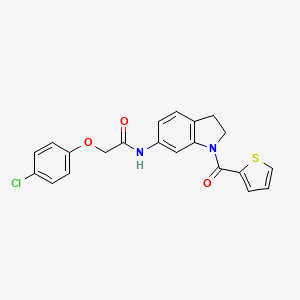

The compound 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide features a hybrid structure combining an indoline core, a thiophene-2-carbonyl group, and a 4-chlorophenoxyacetamide side chain.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3S/c22-15-4-7-17(8-5-15)27-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-28-19/h1-8,11-12H,9-10,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAOJCKOXXUQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the 4-chlorophenoxy intermediate.

Synthesis of the Indolinyl Acetamide: The next step involves the reaction of the 4-chlorophenoxy intermediate with indoline-6-carboxylic acid under suitable conditions to form the indolinyl acetamide.

Incorporation of the Thiophene Ring:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of indoline, including the compound , exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics. For instance, a study highlighted the effectiveness of indoline derivatives against Staphylococcus aureus and Escherichia coli, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could downregulate pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This property could be particularly beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

Indoline derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. The compound 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. The presence of the thiophene moiety and the chlorophenoxy group significantly influences its biological activity.

| Structural Component | Effect on Activity |

|---|---|

| Thiophene ring | Enhances lipophilicity and cellular uptake |

| 4-Chlorophenoxy group | Increases binding affinity to target proteins |

| Acetamide functionality | Modulates pharmacokinetic properties |

Discovery and Development

A notable study published in the Journal of Medicinal Chemistry focused on synthesizing a series of indoline derivatives, including our compound, which were screened against Trypanosoma brucei, the causative agent of sleeping sickness. The results indicated that modifications at the acetamide position significantly improved inhibitory activity compared to earlier analogs .

Clinical Relevance

In a clinical setting, compounds similar to this compound have been evaluated for their therapeutic potential in treating chronic infections and cancers. One clinical trial assessed an indoline derivative's safety and efficacy in patients with advanced solid tumors, showing promising preliminary results with manageable side effects .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Quinazolinone Derivatives ()

Compounds 7a–7f in share the acetamide functional group but replace the indoline core with a quinazolinone scaffold. For example:

- 7b: 2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide Key Differences:

- Core: Quinazolinone (planar, fused benzene and pyrimidine-dione rings) vs. indoline (non-planar bicyclic system).

- Substituents: Phenyl at position 1 vs. thiophene-2-carbonyl in the target compound. Physical Properties: Melting point = 262°C, indicative of strong intermolecular interactions due to hydrogen bonding from the quinazolinone carbonyl .

Tetrahydroquinoline Analogs ()

The compound 2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide () replaces the indoline core with a tetrahydroquinoline system.

- Key Differences: Core: Tetrahydroquinoline (six-membered saturated ring fused to benzene) vs. indoline (five-membered saturated ring). Implications: Altered ring size and saturation may affect binding to biological targets due to conformational flexibility differences .

Substituent Analysis

4-Chlorophenoxy Group

The 4-chlorophenoxy group is present in both the target compound and 7b, 7e (). Chlorine’s electron-withdrawing nature enhances stability and lipophilicity, which may improve bioavailability compared to non-halogenated analogs (e.g., 7a with p-tolyloxy, melting point = 220°C vs. 7b at 262°C) .

Thiophene-2-Carbonyl vs. Aryl Groups

The thiophene-2-carbonyl substituent in the target compound contrasts with phenyl or m-tolyl groups in 7a–7f.

Physicochemical and Spectral Data Comparison

Biological Activity

2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, starting from the formation of the indole core. The process can be summarized as follows:

- Formation of Indole Core : Using Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone.

- Thiophene Introduction : A coupling reaction, such as Suzuki-Miyaura coupling, introduces the thiophene group.

- Chlorination : Electrophilic substitution reactions introduce the chlorophenoxy group.

- Amidation : The final step involves forming the amide bond between the indole-thiophene derivative and an appropriate acyl chloride under basic conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines through intrinsic and extrinsic pathways.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 12.7 | Apoptosis via intrinsic pathway |

| Compound B | K562 | 8.5 | Apoptosis via extrinsic pathway |

| Compound C | MDA-MB-361 | 21.5 (cisplatin control) | Cell cycle arrest |

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that certain structural analogs possess high inhibition constants against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar activities .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, leading to cell death in cancerous tissues.

Case Studies

Several case studies highlight the efficacy of compounds structurally related to this compound:

- Study on Indole Derivatives : A study demonstrated that indole derivatives with thiophene substitutions exhibited potent anticancer activity against multiple cell lines, with some compounds showing IC50 values significantly lower than traditional chemotherapeutics .

- Antimicrobial Evaluation : Another study evaluated a series of thiophene-containing compounds for their antibacterial properties, revealing that several exhibited strong activity against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.